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Compound of Interest

Compound Name: 2-Nitrophenyl butyrate

Cat. No.: B1199213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of 2-nitrophenyl butyrate and its isomer, p-

nitrophenyl butyrate, as chromogenic substrates to characterize the specificity of lipases and

esterases. This document provides a comprehensive overview of the underlying principles,

detailed experimental methodologies, and a compilation of kinetic data to facilitate robust

enzyme analysis in research and drug development settings.

Core Principles of the Nitrophenyl Butyrate Assay
2-Nitrophenyl butyrate and its more commonly utilized isomer, p-nitrophenyl butyrate, are

valuable tools for the continuous spectrophotometric measurement of lipolytic and esterolytic

activity. The fundamental principle of this assay lies in the enzymatic hydrolysis of the ester

bond in the nitrophenyl butyrate substrate. This cleavage reaction releases butyric acid and a

nitrophenolate ion. In an alkaline environment, the nitrophenolate product imparts a distinct

yellow color, which can be quantified by measuring the absorbance at approximately 405-415

nm. The rate of color development is directly proportional to the enzymatic activity, allowing for

the determination of kinetic parameters. By comparing the enzymatic activity across a panel of

nitrophenyl esters with varying acyl chain lengths, researchers can elucidate the substrate

specificity of a given enzyme.[1][2]
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The enzymatic hydrolysis of p-nitrophenyl butyrate by a lipase or esterase follows a well-

established mechanism. The reaction proceeds through the formation of a tetrahedral

intermediate, leading to the release of p-nitrophenol and the acylated enzyme. Subsequently,

the acylated enzyme is hydrolyzed to release the fatty acid and regenerate the free enzyme.

p-Nitrophenyl Butyrate + Enzyme Enzyme-Substrate ComplexBinding Tetrahedral IntermediateNucleophilic Attack p-Nitrophenolate + Acyl-EnzymeRelease of p-Nitrophenolate Butyric Acid + EnzymeHydrolysis

Click to download full resolution via product page

Enzymatic hydrolysis of p-nitrophenyl butyrate.

Substrate Specificity of Various Enzymes
The following tables summarize the kinetic parameters for the hydrolysis of p-nitrophenyl

butyrate and other p-nitrophenyl esters by a selection of lipases and esterases. This data

provides a comparative overview of their substrate specificities.

Note: The majority of published data refers to p-nitrophenyl butyrate (pNPB). Given the context

of substrate specificity profiling using a panel of nitrophenyl esters, this data is directly relevant.

Table 1: Kinetic Parameters of Various Enzymes with p-Nitrophenyl Esters
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Enzyme Substrate
Vmax (U/mg
protein)

Km (mM)
Catalytic
Efficiency
(Vmax/Km)

Reference

Wild-Type

Lipase

p-Nitrophenyl

acetate (C2)
0.42 - - [3]

p-Nitrophenyl

butyrate (C4)
0.95 - 0.83 [3]

p-Nitrophenyl

octanoate

(C8)

1.1 - - [3]

p-Nitrophenyl

dodecanoate

(C12)

0.78 - - [3]

p-Nitrophenyl

palmitate

(C16)

0.18 - 0.063 [3]

Sub1

(Esterase)

p-Nitrophenyl

butyrate (C4)
2361 0.57 4142.1 [4]

Lipase A

(Candida

rugosa)

p-Nitrophenyl

butyrate (C4)
- - - [5]

Lipase B

(Candida

rugosa)

p-Nitrophenyl

butyrate (C4)
- - - [5]

Bovine Milk

Lipoprotein

Lipase

p-Nitrophenyl

butyrate (C4)
- - - [6]

Table 2: Relative Substrate Specificity of LipC12 Lipase[7]
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Substrate (p-Nitrophenyl
Ester)

Acyl Chain Length Relative Activity (%)

Acetate C2 < 35

Butyrate C4 < 35

Caproate C6 < 35

Caprylate C8 -

Caprate C10 > 75

Laurate C12 > 75

Myristate C14 > 75

Palmitate C16 > 75

Experimental Protocols
This section provides a detailed methodology for a standard lipase/esterase assay using p-

nitrophenyl butyrate.

Materials and Reagents
Purified lipase or esterase solution

p-Nitrophenyl butyrate (pNPB)

Assay Buffer: 50 mM Tris-HCl, pH 8.0

Triton X-100 (optional, for emulsification of longer-chain esters)

Isopropanol or acetonitrile

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Thermostatically controlled incubator or plate reader
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Preparation of Solutions
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired

reaction temperature.

Substrate Stock Solution: Dissolve p-nitrophenyl butyrate in isopropanol or acetonitrile to a

final concentration of 10 mM.

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer at a

concentration that ensures a linear reaction rate over the desired time course. The optimal

concentration should be determined empirically.

Assay Procedure
Assay Setup: In a 96-well microplate, add 180 µL of the assay buffer to each well.

Add 10 µL of the p-nitrophenyl butyrate stock solution to each well.

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

Initiation of Reaction: To start the reaction, add 10 µL of the enzyme solution to each well

and mix gently.

Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at

405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-

15 minutes. Ensure the temperature is maintained throughout the measurement.

Blank Measurement: Include a blank control containing the assay buffer and substrate but no

enzyme to account for any non-enzymatic hydrolysis of the substrate.

Data Analysis
Subtract the rate of the blank reaction from the rate of the enzymatic reaction.

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus

time plot.
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Convert the rate of reaction to specific activity (U/mg) using the Beer-Lambert law and the

molar extinction coefficient of p-nitrophenolate (a commonly used value is 18,000 M⁻¹ cm⁻¹

at pH > 9.2 and 405 nm).[8]

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate

concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow and Logical Relationships
The following diagrams illustrate the key steps in the experimental workflow for determining

enzyme specificity using p-nitrophenyl esters and the logical relationship of the assay

components.
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Experimental workflow for lipase/esterase specificity assay.

Enzyme

Enzyme Activity

p-Nitrophenyl Butyrate

p-Nitrophenolate
(Yellow)

Absorbance at 405 nm

Click to download full resolution via product page

Logical relationships in the p-nitrophenyl butyrate assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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